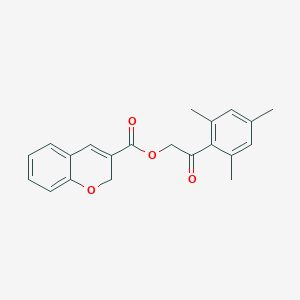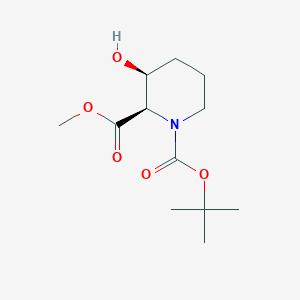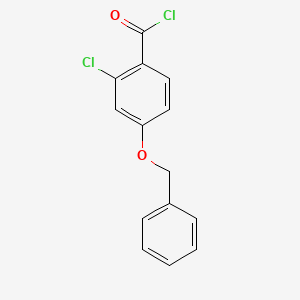![molecular formula C17H13F3N2O4 B12942851 Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- CAS No. 651748-79-7](/img/structure/B12942851.png)
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid core with a trifluoromethoxyphenyl group and an imidazolidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The imidazolidinyl moiety can also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethoxy)benzoic acid: A simpler analog with similar functional groups but lacking the imidazolidinyl moiety.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Another compound with a trifluoromethoxy group but different core structure.
2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acid: A structural analog with a quinazolinone moiety.
Uniqueness
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- is unique due to the combination of its trifluoromethoxyphenyl group and imidazolidinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
651748-79-7 |
|---|---|
Molekularformel |
C17H13F3N2O4 |
Molekulargewicht |
366.29 g/mol |
IUPAC-Name |
3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H13F3N2O4/c18-17(19,20)26-14-6-4-12(5-7-14)21-8-9-22(16(21)25)13-3-1-2-11(10-13)15(23)24/h1-7,10H,8-9H2,(H,23,24) |
InChI-Schlüssel |
SNQUETDNJCQTBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)
![2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid](/img/structure/B12942781.png)

![(R)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12942793.png)



![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B12942821.png)
![Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate](/img/structure/B12942826.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B12942830.png)
![2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane](/img/structure/B12942833.png)


